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Compound of Interest

Compound Name: Azido-PEG7-alcohol

Cat. No.: B605879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG7-alcohol is a versatile, bifunctional molecule that has become an invaluable tool in

the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a

terminal azide group and a primary alcohol, connected by a seven-unit polyethylene glycol

(PEG) spacer, allows for a wide range of chemical modifications and applications. This guide

provides a comprehensive overview of the core properties of Azido-PEG7-alcohol, detailed

experimental protocols for its use, and quantitative data to inform experimental design.

Core Properties and Applications
Azido-PEG7-alcohol's utility stems from its two distinct functional ends. The azide group

serves as a chemical handle for "click chemistry," a suite of reactions known for their high

efficiency, specificity, and biocompatibility.[1] This allows for the covalent attachment of Azido-
PEG7-alcohol to molecules containing a terminal alkyne or a strained cyclooctyne. The

terminal hydroxyl group, on the other hand, can be further functionalized to introduce a variety

of other reactive groups, expanding its conjugation possibilities.[2]

The hydrophilic PEG7 linker imparts several beneficial properties to the molecules it modifies. It

enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic

profile of biotherapeutics by increasing their hydrodynamic radius and shielding them from

proteolysis and immune recognition.[3][4] These properties make Azido-PEG7-alcohol a
popular choice for a variety of applications, including:
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PROTAC (Proteolysis Targeting Chimera) Synthesis: The PEG linker is frequently used to

connect a target protein-binding ligand to an E3 ligase-recruiting ligand in PROTACs. The

length of the PEG chain is a critical parameter that influences the efficacy of the resulting

PROTAC.[3]

Antibody-Drug Conjugate (ADC) Development: As a component of the linker in ADCs,

Azido-PEG7-alcohol can be used to attach a cytotoxic payload to an antibody.

Surface Modification: The alcohol or azide group can be used to immobilize the PEG chain

onto surfaces, which can then be further functionalized to create biocompatible coatings,

biosensors, or targeted drug delivery systems.

Biomolecule Labeling: Azido-PEG7-alcohol can be used to attach fluorescent dyes, biotin,

or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection

applications.

Data Presentation
Physicochemical Properties of Azido-PEG7-alcohol

Property Value Reference

Molecular Formula C14H29N3O7

Molecular Weight 351.4 g/mol

Purity >96%

Solubility Water, DMSO, DCM, DMF

Storage Condition -20°C

Comparative Efficacy of PROTACs with Different PEG
Linker Lengths
The length of the PEG linker in a PROTAC is a critical factor in determining its degradation

efficacy. The following table summarizes findings from a comparative study on PROTACs

targeting different proteins.
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Target Protein Linker Type
Linker Length
(atoms)

Degradation
Efficacy

Reference

Estrogen

Receptor α

(ERα)

Alkyl/Ether < 12 No degradation

Estrogen

Receptor α

(ERα)

Alkyl/Ether 16
Optimal

degradation

TANK-binding

kinase 1 (TBK1)
Alkyl/Ether < 12 No degradation

TANK-binding

kinase 1 (TBK1)
Alkyl/Ether 12-29

Submicromolar

degradation

Cyclin-

dependent

kinase 9 (CDK9)

PEG Varied

Length-

dependent

degradation

Comparison of Click Chemistry Reactions for Azide
Conjugation
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Feature

Copper(I)-
Catalyzed Azide-
Alkyne
Cycloaddition
(CuAAC)

Strain-Promoted
Azide-Alkyne
Cycloaddition
(SPAAC)

Reference

Reactants
Azide, Terminal

Alkyne

Azide, Strained

Cyclooctyne (e.g.,

DBCO, BCN)

Catalyst Copper(I) None

Reaction Rate
Generally very fast (k₂

≈ 1-100 M⁻¹s⁻¹)

Slower than CuAAC

(k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹)

Biocompatibility

Potential for

cytotoxicity due to

copper catalyst

Highly biocompatible

Side Reactions

Potential for reactive

oxygen species (ROS)

formation

Some cyclooctynes

can react with thiols

Yield
Generally high to

quantitative

Can achieve high to

quantitative yields

Cost

Reagents are

generally less

expensive

Strained cyclooctynes

can be more

expensive

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Azido-PEG7-alcohol to an

alkyne-containing biomolecule.

Materials:
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Azido-PEG7-alcohol

Alkyne-modified biomolecule (e.g., protein, peptide)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

DMSO or DMF (for dissolving reagents)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Prepare Stock Solutions:

Azido-PEG7-alcohol: Prepare a 10 mM stock solution in DMSO or water.

Alkyne-modified biomolecule: Prepare a solution of the desired concentration in the

reaction buffer.

Copper(II) sulfate: Prepare a 20 mM stock solution in water.

Sodium ascorbate: Prepare a fresh 100 mM stock solution in water immediately before

use.

THPTA/TBTA ligand: Prepare a 50 mM stock solution in DMSO or water.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction

buffer.
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Add the Azido-PEG7-alcohol stock solution to the desired final concentration (typically a

1.5 to 10-fold molar excess over the biomolecule).

In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand solutions. A 1:5 molar ratio

of copper to ligand is often used.

Add the copper/ligand complex to the biomolecule/azide mixture. The final copper

concentration is typically in the range of 50-250 µM.

Initiate the Reaction:

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final

concentration of 1-5 mM.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can

also be performed at 4°C overnight.

Purification:

Remove unreacted reagents and byproducts by size-exclusion chromatography, dialysis,

or another suitable purification method.

Analysis:

Analyze the purified conjugate by LC-MS to confirm the conjugation and determine the

conjugation efficiency.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes a general procedure for the copper-free conjugation of Azido-PEG7-
alcohol to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

Azido-PEG7-alcohol
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DBCO-functionalized biomolecule

Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

DMSO or DMF (for dissolving reagents)

Purification system

Procedure:

Prepare Stock Solutions:

Azido-PEG7-alcohol: Prepare a 10 mM stock solution in DMSO or water.

DBCO-functionalized biomolecule: Prepare a solution of the desired concentration in the

reaction buffer.

Reaction Setup:

In a microcentrifuge tube, combine the DBCO-functionalized biomolecule with the reaction

buffer.

Add the Azido-PEG7-alcohol stock solution to the desired final concentration (typically a

1.5 to 5-fold molar excess over the biomolecule).

Incubation:

Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 37°C for a

faster reaction. Reaction times may vary depending on the specific DBCO reagent used.

Purification:

Purify the conjugate using a suitable method as described in Protocol 1.

Analysis:

Analyze the purified conjugate by LC-MS.
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Protocol 3: Functionalization of the Hydroxyl Group via
Tosylation
The terminal hydroxyl group of Azido-PEG7-alcohol can be activated by conversion to a

tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions

to introduce other functionalities (e.g., amines, thiols, maleimides).

Materials:

Azido-PEG7-alcohol

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM)

Sodium azide (NaN₃) (for conversion to another azide) or other nucleophiles

Anhydrous DMF

Procedure:

Tosylation:

Dissolve Azido-PEG7-alcohol (1 eq.) in anhydrous DCM under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2

eq.).

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for

an additional 2 hours or until the reaction is complete as monitored by TLC.

Quench the reaction with water and extract the product with DCM.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the Azido-PEG7-tosylate.

Nucleophilic Substitution (Example: Conversion to Azido-PEG7-azide):

Dissolve the Azido-PEG7-tosylate (1 eq.) in anhydrous DMF.

Add sodium azide (1.5-2 eq.) and heat the reaction mixture (e.g., to 60-80°C) until the

reaction is complete.

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic

solvent (e.g., ethyl acetate).

Wash the organic layer, dry, and concentrate to yield the desired product.

Mandatory Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Synthesis Workflow using Azido-PEG7-alcohol

Starting Materials

Synthetic Steps

Intermediates
Final Product

Protein of Interest (POI) Ligand
(with alkyne group)

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG7-alcohol

1. Tosylation of Azido-PEG7-alcohol

E3 Ligase Ligand
(with carboxylic acid)

2. Nucleophilic Substitution
(e.g., with an amine-containing E3 Ligand precursor)

Azido-PEG7-tosylate

TsCl, Et3N

Azido-PEG7-E3 Ligand Conjugate

Formation of stable bond

PROTAC Molecule

CuSO4, Na-Ascorbate

Click to download full resolution via product page

Caption: PROTAC Synthesis Workflow.

This guide provides a foundational understanding of the bifunctional nature of Azido-PEG7-
alcohol and its application in modern bioconjugation and drug development. The provided

protocols and data are intended to serve as a starting point for experimental design, which

should be further optimized for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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